![molecular formula C11H16N2S B3433805 [4-(Butan-2-yl)phenyl]thiourea CAS No. 565181-84-2](/img/structure/B3433805.png)
[4-(Butan-2-yl)phenyl]thiourea
Overview
Description
“[4-(Butan-2-yl)phenyl]thiourea” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of thiourea, a versatile synthetic block used in the synthesis of a wide variety of new organic compounds with biological activity .
Synthesis Analysis
The synthesis of “[4-(Butan-2-yl)phenyl]thiourea” involves the reaction of isothiocyanates with (S)-2-butanol to form thiocarbamates . This research is part of an undergraduate study into creating new chiral model compounds from reacting a chiral moiety with another molecule to combine specific features of both .
Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structures display N—H S hydrogen bonds, resulting in R2 2(8) hydrogen-bonded ring synthons connecting the two independent molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[4-(Butan-2-yl)phenyl]thiourea” are primarily condensation reactions between amines and carbon disulfide . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .
Scientific Research Applications
Antibacterial Properties
Thiourea derivatives have been found to exhibit antibacterial properties . They can potentially inhibit the growth of various bacterial strains, making them useful in the development of new antibacterial drugs .
Antioxidant Properties
These compounds also show antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anticancer Properties
Thiourea derivatives have been studied for their potential anticancer properties . They could potentially be used in the development of new anticancer drugs .
Anti-Inflammatory Properties
These compounds have shown anti-inflammatory properties . This makes them potentially useful in treating conditions characterized by inflammation .
Anti-Alzheimer Properties
Thiourea derivatives have been found to exhibit anti-Alzheimer properties . They could potentially be used in the development of drugs for treating Alzheimer’s disease .
Antimalarial Properties
These compounds also show antimalarial properties . They could potentially be used in the development of new antimalarial drugs .
Mechanism of Action
Target of Action
Thiourea derivatives, to which this compound belongs, have been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties
Mode of Action
It is known that thiourea derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of [4-(Butan-2-yl)phenyl]thiourea with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it is likely that multiple pathways are affected
Result of Action
The diverse biological applications of thiourea derivatives suggest that the compound may have a broad range of molecular and cellular effects
Future Directions
The future directions for the study of “[4-(Butan-2-yl)phenyl]thiourea” could involve further exploration of its potential biological activities. For instance, similar thiocarbamates have been investigated previously for their biological activities . Additionally, the compound could be further developed and tested for its potential as an anticancer agent .
properties
IUPAC Name |
(4-butan-2-ylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-3-8(2)9-4-6-10(7-5-9)13-11(12)14/h4-8H,3H2,1-2H3,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXSUXUHTUONPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290385 | |
Record name | N-[4-(1-Methylpropyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Butan-2-yl)phenyl]thiourea | |
CAS RN |
565181-84-2 | |
Record name | N-[4-(1-Methylpropyl)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565181-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1-Methylpropyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(butan-2-yl)phenyl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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